molecular formula C6H4BrFN2O4S B1383381 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide CAS No. 1595854-55-9

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide

Cat. No.: B1383381
CAS No.: 1595854-55-9
M. Wt: 299.08 g/mol
InChI Key: ZRLUOYFSJJILOO-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H4BrFN2O4S It is characterized by the presence of bromine, fluorine, nitro, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-bromo-1-fluorobenzene to introduce the nitro group, followed by sulfonation to attach the sulfonamide group.

    Nitration: 4-Bromo-1-fluorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the bromine atom.

    Sulfonation: The resulting 5-bromo-4-fluoro-2-nitrobenzene is then subjected to sulfonation using chlorosulfonic acid, followed by reaction with ammonia to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 5-bromo-4-fluoro-2-aminobenzene-1-sulfonamide.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The sulfonamide group can mimic natural substrates, potentially inhibiting enzymes or interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-fluoro-2-nitrobenzene: Lacks the sulfonamide group, making it less versatile in biological applications.

    5-Bromo-2-fluoronitrobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.

    2-Bromo-1-fluoro-4-nitrobenzene: Another isomer with different properties and uses.

Uniqueness

5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide is unique due to the combination of bromine, fluorine, nitro, and sulfonamide groups on a single benzene ring

Properties

IUPAC Name

5-bromo-4-fluoro-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O4S/c7-3-1-6(15(9,13)14)5(10(11)12)2-4(3)8/h1-2H,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLUOYFSJJILOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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